Antithermin

Overview

Description

It is produced by the liver and consists of 464 amino acids . Antithermin is essential for maintaining the balance between coagulation and anticoagulation in the body, preventing excessive clot formation and ensuring smooth blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

Antithermin is primarily synthesized in the liver. The gene encoding this compound, SERPINC1, is located on chromosome 1 . The synthesis involves the translation of mRNA into a single-chain protein, which undergoes post-translational modifications, including glycosylation and the formation of disulfide bonds .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the protein from human plasma. This process includes several steps such as fractionation, chromatography, and filtration to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Antithermin undergoes several types of reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaks disulfide bonds, leading to the formation of free thiol groups.

Substitution: Glycosylation, where oligosaccharides are added to specific asparagine residues.

Common Reagents and Conditions

Oxidation: Performed under oxidative conditions using reagents like hydrogen peroxide.

Reduction: Achieved using reducing agents such as dithiothreitol (DTT).

Substitution: Glycosylation occurs in the endoplasmic reticulum and Golgi apparatus during protein synthesis.

Major Products Formed

The major products formed from these reactions include the active glycosylated form of this compound and its various isoforms, such as α-antithrombin and β-antithrombin .

Scientific Research Applications

Antithermin has a wide range of applications in scientific research, including:

Chemistry: Used as a model protein to study glycosylation and protein folding.

Biology: Investigated for its role in coagulation and anticoagulation pathways.

Industry: Employed in the production of anticoagulant drugs and in diagnostic assays for coagulation disorders.

Mechanism of Action

Antithermin exerts its effects by inhibiting serine proteases involved in the coagulation cascade, including thrombin (factor IIa) and factor Xa . It forms a covalent complex with these enzymes, rendering them inactive and preventing the formation of fibrin clots . The interaction with heparin significantly enhances its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Low Molecular Weight Heparin (LMWH): Similar to heparin but with a lower molecular weight, providing more predictable pharmacokinetics and a lower risk of bleeding.

Fondaparinux: A synthetic pentasaccharide that selectively inhibits factor Xa by binding to this compound.

Uniqueness of this compound

This compound is unique due to its dual role in coagulation and inflammation. It not only inhibits coagulation factors but also modulates inflammatory responses by interacting with cell surface receptors and glycosaminoglycans . Additionally, its glycosylation patterns and isoforms contribute to its diverse functional properties .

Properties

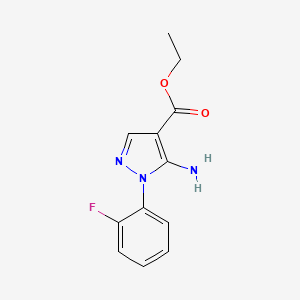

IUPAC Name |

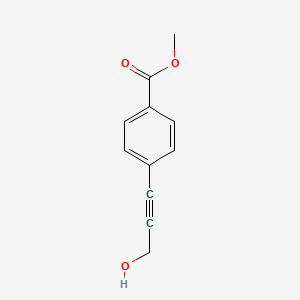

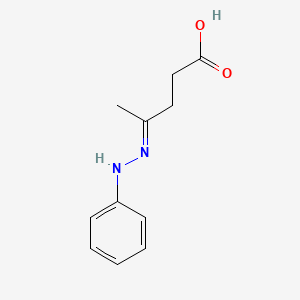

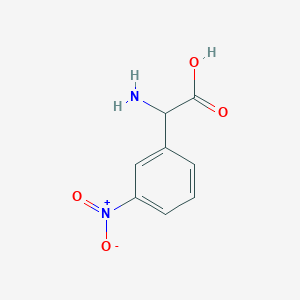

(4E)-4-(phenylhydrazinylidene)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUZPWRIZWXRB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-60-3 | |

| Record name | Levulinic acid phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)